molecular formula C25H28N2O3S B2770965 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide CAS No. 865611-96-7

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide

Cat. No.: B2770965
CAS No.: 865611-96-7
M. Wt: 436.57
InChI Key: ZAWMRUFUSXUVSJ-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a complex organic compound that features a combination of carbazole, hydroxypropyl, methylsulfonyl, and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the carbazole derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The methylsulfonyl group can be introduced via sulfonation, and the trimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction. Each step requires specific reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s derivatives could be investigated for their therapeutic potential. For example, the carbazole moiety is known for its pharmacological activities, which could be harnessed in new drug formulations.

Industry

In industry, this compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. In an electronic context, it may facilitate charge transport or light emission through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    (3-Carbazol-9-yl-2-hydroxypropyl)(methylsulfonyl)phenylamine: Similar structure but without the trimethyl groups.

    (3-Carbazol-9-yl-2-hydroxypropyl)(methylsulfonyl)(2,4-dimethylphenyl)amine: Similar structure with fewer methyl groups on the phenyl ring.

Uniqueness

The presence of the trimethylphenyl group in N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide may enhance its steric and electronic properties, making it more suitable for specific applications such as in organic electronics or as a pharmaceutical intermediate.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-17-13-18(2)25(19(3)14-17)27(31(4,29)30)16-20(28)15-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-14,20,28H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWMRUFUSXUVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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